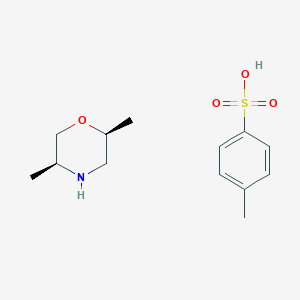
(2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with two methyl groups at the 2 and 5 positions, and a 4-methylbenzenesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate typically involves the reaction of (2S,5S)-2,5-dimethylmorpholine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to achieve precise control over reaction conditions, leading to improved yields and reduced waste .
化学反应分析
Types of Reactions
(2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide or sulfonate ester derivatives .
科学研究应用
(2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes
作用机制
The mechanism of action of (2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The sulfonate group plays a crucial role in binding to the active site of the target molecule, thereby modulating its activity .
相似化合物的比较
Similar Compounds
(2R,5R)-2,5-dimethylmorpholine 4-methylbenzenesulfonate: A stereoisomer with different spatial arrangement of the methyl groups.
4-methylbenzenesulfonate derivatives: Compounds with similar sulfonate groups but different core structures.
Uniqueness
(2S,5S)-2,5-dimethylmorpholine 4-methylbenzenesulfonate is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
生物活性
(2S,5S)-2,5-Dimethylmorpholine 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with methyl groups and a sulfonate group attached to a methylbenzene moiety. This structure contributes to its unique physicochemical properties, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that morpholine derivatives, including this compound, exhibit various biological activities:
- Antitumor Activity : Morpholine derivatives have been investigated for their ability to inhibit cancer cell proliferation. Studies suggest that compounds with morpholine structures can modulate pathways involved in tumor growth and survival.
- CNS Activity : Morpholines are known to interact with the central nervous system (CNS), potentially offering therapeutic effects against neurological disorders by modulating neurotransmitter systems.
The biological activity of this compound can be attributed to several mechanisms:
- Protein Interaction Modulation : The compound may inhibit protein-protein interactions critical for cancer cell survival. For instance, it has been shown to affect the transcriptional repressor BCL6, which is implicated in diffuse large B-cell lymphoma (DLBCL) .
- Metabolic Stability : The morpholine scaffold often enhances metabolic stability through interactions with cytochrome P450 enzymes, influencing the pharmacokinetics of the compound .
Research Findings and Case Studies
A selection of studies highlights the biological activities and therapeutic potential of this compound:
属性
IUPAC Name |
(2S,5S)-2,5-dimethylmorpholine;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H13NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-4-8-6(2)3-7-5/h2-5H,1H3,(H,8,9,10);5-7H,3-4H2,1-2H3/t;5-,6-/m.0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLQUTOIMRWTKV-LOLRQIBTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@H](CO1)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














